molecular formula C25H26F7N3OS B12861515 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea

Cat. No.: B12861515
M. Wt: 549.5 g/mol
InChI Key: JSUHMKCYAVUZCO-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. This compound, widely known in scientific literature as Telcagepant (MK-0974), was developed as a novel therapeutic agent for the acute treatment of migraine. Its primary research value lies in its high-affinity, competitive antagonism of the CGRP receptor, which plays a critical role in migraine pathophysiology by mediating neurogenic inflammation and vasodilation. Preclinical and clinical studies have demonstrated its efficacy in relieving migraine pain and associated symptoms, establishing it as a key pharmacological tool for validating the CGRP pathway. Research applications for this thiourea derivative extend to neuropharmacology and pain research, where it is used to investigate the mechanisms of CGRP signaling, trigeminal nerve activation, and the development of potential next-generation therapeutics for neurovascular disorders. Its detailed crystal structure in complex with the human CGRP receptor provides invaluable insights for structure-based drug design, making it a critical compound for studying receptor-ligand interactions and for the rational design of new CGRP antagonists.

Properties

Molecular Formula

C25H26F7N3OS

Molecular Weight

549.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-[(2R)-2-(4-fluorophenyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]thiourea

InChI

InChI=1S/C25H26F7N3OS/c1-23(2,3)20(21(36)35-10-4-5-19(35)14-6-8-17(26)9-7-14)34-22(37)33-18-12-15(24(27,28)29)11-16(13-18)25(30,31)32/h6-9,11-13,19-20H,4-5,10H2,1-3H3,(H2,33,34,37)/t19-,20-/m1/s1

InChI Key

JSUHMKCYAVUZCO-WOJBJXKFSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@@H]1C2=CC=C(C=C2)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C2=CC=C(C=C2)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-bis(trifluoromethyl)aniline, 4-fluorophenylpyrrolidine, and isocyanates.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

    Reaction Steps: The synthesis may involve multiple steps, including nucleophilic substitution, acylation, and thiourea formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of advanced materials, coatings, and agricultural chemicals.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related thiourea derivatives:

Compound Name / ID Key Structural Features Molecular Weight Applications / Notes Source Evidence
Target Compound 3,5-bis(CF₃)phenyl; (1S,2R) chiral centers; 4-F-phenyl-pyrrolidine Not provided Likely bioactive (stereochemistry suggests enzyme/inhibitor interactions) -
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-methyl...triazol-5-yl]ethyl]thiourea (18f) Triazole ring; cyclohexyl backbone Not provided NMR data suggests conformational flexibility; potential pesticidal candidate
N-(2,6-bis(1-methylethyl)-4-phenoxyphenyl)-N'-(1,1-dimethylethyl)thiourea (diafenthiuron) Bulky isopropyl/phenoxy groups Not provided Commercial pesticide; inhibits mitochondrial respiration in pests
N-[(1R,3S)-3-Isopropyl-3-({4-[3,5-bis(CF₃)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-... (Patent) Piperazine ring; cyclopentyl core Not provided Patent highlights substituent position (meta vs. para) impacts receptor selectivity
N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(CF₃)phenyl]thiourea Cyclohexyl with bis-benzylamino group 565.62 High molecular weight; storage under inert atmosphere (sensitive to oxidation?)
N,N’-(S)-Binaphthalene-diylbis[N’-[3,5-bis(CF₃)phenyl]thiourea] Binaphthalene backbone (chiral); dual thiourea groups 826.7 Enantioselective applications (e.g., catalysis); high purity (97–99%)
N-[3,5-bis(CF₃)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea Dimethylamino-cyclohexyl; (1S,2S) configuration 413.43 (C17H21F6N3S) Simplified substituents; likely improved solubility vs. benzyl analogs

Key Findings

Substituent Effects :

  • Trifluoromethyl groups enhance lipophilicity across all compounds, but bulky substituents (e.g., binaphthalene in ) may limit bioavailability.
  • Piperazine/pyrrolidine rings ( vs. target compound) show divergent binding modes due to ring size and substituent positioning.

Stereochemical Impact :

  • The (1S,2R) configuration in the target compound contrasts with (1S,2S) in and (1R,2R) in , suggesting distinct enantioselectivity profiles.
  • Binaphthalene-based thioureas () exploit axial chirality for asymmetric catalysis, unlike the target compound’s localized stereocenters.

Applications: Agricultural vs. Therapeutic: Diafenthiuron () is pesticidal, whereas patent compounds () and binaphthalene derivatives () target enzyme inhibition or catalysis. Safety: Cyclohexyl derivatives () require inert storage, while dimethylamino analogs () may offer improved safety profiles.

Synthetic Complexity :

  • Binaphthalene derivatives () demand multi-step synthesis, increasing cost vs. simpler cyclohexyl analogs ().

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H23F6N3S
  • Molecular Weight : 433.46 g/mol
  • CAS Number : 12676251

The compound features a thiourea structure which is known for its diverse biological activities, including antitumor and antimicrobial effects.

Thiourea derivatives have been studied for their ability to inhibit various enzymes and pathways involved in disease processes. The specific compound has shown promise in:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit kinases such as MEK and Raf, which are crucial in cancer signaling pathways. For instance, compounds with similar structures have been noted for their ability to inhibit the phosphorylation of ERK1/2, leading to reduced cell proliferation in cancer models .
  • Antitumor Activity : In preclinical studies, thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The inhibition of tumor growth was observed in xenograft models when treated with related compounds .

Case Studies

  • Inhibition of Tumor Growth : A study involving a structurally similar thiourea compound demonstrated significant inhibition of tumor growth in xenograft models. The IC50 values indicated potent activity against specific cancer cell lines, suggesting that the compound could be a candidate for further development in oncology .
  • Enzyme Inhibition Studies : Research on related thiourea compounds has shown that they can effectively inhibit enzyme activities linked to tumor progression. For example, one study reported an IC50 value of 14 nmol/L against purified MEK1 . This suggests that this compound may exhibit similar inhibitory effects.

Comparative Analysis

Compound NameBiological ActivityIC50 (nM)Target
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-...AntitumorTBDMEK1
ARRY-142886Antitumor14MEK1
Other Thiourea DerivativesEnzyme InhibitionVariableVarious

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.